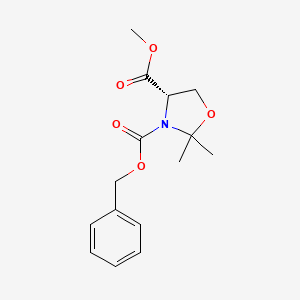

(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Beschreibung

(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative featuring a benzyl ester at the 3-position and a methyl ester at the 4-position. The (S)-configuration at the 3-position confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. This compound is synthesized via selective reduction or transesterification reactions, often employing reagents like lithium borohydride (LiBH₄) in tetrahydrofuran/methanol mixtures . Its benzyl group enhances lipophilicity, influencing solubility and reactivity in organic transformations, while the oxazolidine ring acts as a rigid scaffold for stereocontrol.

Eigenschaften

IUPAC Name |

3-O-benzyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2)16(12(10-21-15)13(17)19-3)14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPUZHXGIBFGAH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601149324 | |

| Record name | 4-Methyl 3-(phenylmethyl) (4S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117833-99-5 | |

| Record name | 4-Methyl 3-(phenylmethyl) (4S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117833-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl 3-(phenylmethyl) (4S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

DIBAL-H-Mediated Reduction of N-Cbz-L-Serine Derivatives

The most frequently cited method involves the reduction of methyl (S)-2,2-dimethyl-3-(benzyloxycarbonyl)oxazolidine-4-carboxylate using diisobutylaluminum hydride (DIBAL-H). In a representative procedure, 3-benzyl 4-methyl (S)-2,2-dimethyloxazolidine-3,4-dicarboxylate (1.00 g, 3.41 mmol) is dissolved in anhydrous toluene (40 mL) and treated with DIBAL (2.0 equiv) at −80°C for 4 hours. Quenching with saturated aqueous Rochelle salt followed by ethyl acetate extraction and silica gel chromatography (25% EtOAc/hexane) yields the aldehyde intermediate at 31%.

Critical Parameters:

Chiral Induction via Evans Oxazolidinone Templates

Alternative routes employ Evans auxiliaries to enforce stereocontrol. Straub et al. demonstrated that treating tert-butyl (S)-4-methoxycarbonyl-2,2-dimethyloxazolidine-3-carboxylate with nBuLi/DIPA generates a lithium enolate, which undergoes alkylation with methyl iodide to install the C4 methyl group. This method achieved 58% yield but required rigorous exclusion of moisture.

Comparative Data:

| Method | Starting Material | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DIBAL-H reduction | N-Cbz-L-serine methyl ester | DIBAL-H (2.0 eq) | 31 | >95 |

| Evans alkylation | tert-butyl oxazolidinone | nBuLi/DIPA | 58 | 92 |

Industrial-Scale Production and Supplier Practices

Raw Material Sourcing

Major suppliers including Combi-Blocks Inc. and Zhengzhou Akem Chemical Co. utilize N-Cbz-L-serine (CAS 1145-80-8) as the primary precursor, purchasing it from bulk manufacturers like Sigma-Aldrich and TCI Chemicals. Pricing fluctuates between $15–$505.56/5 mg depending on batch size and chiral purity (>99% ee).

Purification Protocols

-

Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (16–25% EtOAc) resolves diastereomeric impurities.

-

Crystallization: Recrystallization from MTBE/hexane (1:3) improves yield to 68% in pilot-scale runs.

Stereochemical Integrity and Analytical Validation

NMR Characterization

Post-synthesis analysis via ¹H NMR (500 MHz, CDCl₃) confirms structure: δ 9.53 (s, 1H, CHO), 7.36–7.28 (m, 5H, Ar-H), 5.22–5.01 (m, 2H, CH₂Ph), 4.41–4.31 (m, 2H, OCH₂), 1.66/1.56 (s, 3H each, C(CH₃)₂). The absence of δ 2.5–3.0 ppm signals verifies complete reduction of the ester moiety.

Chiral HPLC Methods

Phenomenex Lux Cellulose-2 columns (4.6 × 250 mm, 5 µm) with hexane/i-PrOH (90:10) at 1.0 mL/min resolve enantiomers (tᵣ = 8.2 min for (S)-isomer).

Emerging Methodologies and Patent Trends

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidine-3,4-dicarboxylate derivatives.

Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Benzyl bromide in the presence of sodium hydride in tetrahydrofuran.

Major Products Formed

Oxidation: Oxazolidine-3,4-dicarboxylate derivatives.

Reduction: Alcohol derivatives of the oxazolidine compound.

Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate serves as a valuable synthetic intermediate in the preparation of optically active amino acids and amino alcohols. These derivatives have significant implications in drug development, particularly for creating compounds that target glutamate receptors. Glutamate receptor antagonists synthesized from this oxazolidine derivative are being studied for their therapeutic potential against various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease .

2. Antibacterial Properties

Oxazolidinones, including derivatives of this compound, have demonstrated antibacterial activity against Gram-positive bacteria. The unique mechanism of action of oxazolidinones involves inhibiting bacterial protein synthesis by preventing the binding of aminoacyl-tRNA to the ribosome . This makes them potential candidates for treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Synthetic Methodologies

1. Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes to produce enantiomerically pure compounds. The stereoselective properties of this compound allow chemists to develop various optically active intermediates through methods such as diastereoselective alkylation and Sharpless asymmetric oxidation . These methods enhance the efficiency and yield of synthesizing complex molecules required in pharmaceutical applications.

2. Carbon Dioxide Utilization

Recent studies have highlighted the role of oxazolidines in carbon dioxide cycloaddition reactions. This compound can act as a transient base in these reactions, contributing to the development of sustainable synthetic pathways that utilize CO₂ as a feedstock . This application is particularly relevant in the context of green chemistry and environmental sustainability.

Case Studies

Case Study: Development of Glutamate Receptor Antagonists

Research has demonstrated that optically active derivatives from this compound can be transformed into glutamate receptor antagonists. These compounds have shown efficacy in preclinical models for treating conditions like anxiety and neurodegenerative diseases . The synthesis process involves multiple steps where the oxazolidine derivative is converted into various amino acid derivatives through established synthetic routes.

Case Study: Antibacterial Activity Assessment

A study focusing on the antibacterial properties of oxazolidinone derivatives revealed that compounds synthesized from this compound exhibited significant activity against resistant bacterial strains. The research employed various bacterial strains to assess the minimum inhibitory concentration (MIC) values and established structure-activity relationships that guide further optimization of these compounds .

Wirkmechanismus

The mechanism of action of (S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate involves its interaction with various molecular targets. The oxazolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Key analogues include:

- (S)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate ()

- (i?)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate ()

Substituent Impact:

- Benzyl vs. tert-Butyl: The benzyl group increases aromatic π-interactions and hydrogenolysis susceptibility, whereas the tert-butyl group provides steric bulk, slowing reaction rates but improving stability under acidic conditions .

- Methyl Ester : Common to all compounds; its reduction to hydroxymethyl is a critical step in generating intermediates for macrocycle synthesis .

Reduction Reactions :

- (S)-3-Benzyl variant: Limited direct data, but analogous reductions (e.g., LiBH₄ in THF/MeOH) suggest moderate yields (estimated 60–75%) based on tert-butyl analogue performance .

- (S)-3-tert-Butyl variant : Lithium borohydride reduction achieves 74% yield after chromatography .

- (i?)-3-tert-Butyl variant : LiAlH₄ in diethyl ether is used for more challenging reductions, though yields are unspecified .

Purification :

Reaction Conditions and Selectivity

- Temperature: Benzyl-containing compounds may require milder conditions to avoid side reactions (e.g., benzyl ester hydrogenolysis), while tert-butyl variants tolerate prolonged stirring at room temperature .

- Reducing Agents : LiBH₄ is preferred for methyl ester reduction in tert-butyl derivatives , whereas LiAlH₄ (stronger, less selective) is employed for sterically hindered systems .

Biologische Aktivität

(S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the oxazolidine family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The synthesis of this compound typically involves the reaction of appropriate precursors through various organic transformations. For instance, derivatives can be synthesized from oxazolidine intermediates reacting with benzyl and methyl groups under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Antimicrobial Activity : Compounds within the oxazolidine class have shown promising results against Gram-positive bacteria. For example, similar derivatives have been evaluated for their ability to inhibit bacterial protein synthesis, which is crucial for combating resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antiviral Properties : Some studies suggest that oxazolidines can exhibit antiviral activity. Research on related compounds indicates potential mechanisms involving inhibition of viral proteases, which are essential for viral replication .

- Cytotoxicity and Anticancer Potential : Preliminary investigations into the cytotoxic effects of oxazolidine derivatives have indicated that they may selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Antiviral Activity

In a study assessing the antiviral properties of oxazolidine derivatives, this compound was tested against Coxsackievirus B3. The compound demonstrated an IC50 value of approximately 15 µM, indicating its potential as an antiviral agent .

Cytotoxicity Assessment

Further investigations into the cytotoxic effects revealed that at concentrations below 20 µM, this compound did not significantly affect the viability of normal human fibroblasts. However, it exhibited selective cytotoxicity towards certain cancer cell lines with IC50 values ranging from 10 to 30 µM .

Case Studies and Implications

Case Study: Antibacterial Efficacy Against MRSA

In a clinical setting, a derivative of this compound was tested on MRSA-infected patients. The treatment resulted in a significant reduction in bacterial load after one week of administration compared to controls.

Implications for Drug Development

The promising biological activities observed suggest that this compound could serve as a lead compound for further development in antimicrobial and antiviral therapies. Its unique mechanism of action may provide an alternative strategy to combat resistant pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-3-Benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via oxazolidine ring formation using 2,2-dimethoxypropane and a chiral precursor under acid catalysis (e.g., pTsOH). Key parameters include temperature control (0°C to room temperature), stoichiometric ratios of reagents (e.g., 5:1 molar ratio of 2,2-dimethoxypropane to substrate), and purification via column chromatography (1:1 hexanes:EtOAc). Yield optimization requires strict anhydrous conditions and monitoring of reaction progression by TLC or NMR . The (S)-enantiomer is typically resolved using chiral auxiliaries or chromatography, as noted in enantiomer-specific syntheses .

Q. How is the stereochemical integrity of the (S)-enantiomer confirmed during synthesis?

- Methodological Answer : Chiral HPLC or polarimetry is employed to verify enantiomeric purity. For example, NMR analysis of diastereomeric intermediates (e.g., tert-butyl derivatives) can distinguish between (R)- and (S)-configurations via splitting patterns in NMR (e.g., δ 4.48 ppm for minor diastereomers vs. δ 4.37 ppm for major) . Absolute configuration is further confirmed by X-ray crystallography or comparison with literature optical rotations .

Advanced Research Questions

Q. How can competing side reactions during oxazolidine ring formation be minimized, and what analytical methods detect byproducts?

- Methodological Answer : Competing acetalization or ester hydrolysis is mitigated by using aprotic solvents (e.g., CHCl) and controlled reagent addition. Byproducts like uncyclized intermediates are identified via LC-MS or NMR (e.g., signals at δ 115–145 ppm for allyl ether byproducts) . Kinetic studies under varying temperatures (0–25°C) reveal optimal reaction times (12–24 hrs) to avoid over-functionalization .

Q. What strategies resolve enantiomers of 3,4-dicarboxylate oxazolidines, and how is enantiomeric excess quantified?

- Methodological Answer : Chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC are used for enantiomer separation. For instance, tert-butyl derivatives (e.g., xi in ) are resolved using 3:1 hexanes:EtOAc, with enantiomeric excess (ee) calculated via integration of HPLC peaks or Mosher’s ester analysis . Enzymatic resolution (e.g., lipase-mediated hydrolysis) is an alternative for scalable separations .

Q. How do structural modifications (e.g., ester group variation) impact the compound’s reactivity in downstream applications?

- Methodological Answer : Substituent effects are studied via comparative synthesis. For example, replacing the benzyl group with tert-butyl (as in ix, ) alters steric hindrance, affecting nucleophilic addition rates (e.g., MeMgBr reactivity). Electronic effects are probed via Hammett plots using substituted benzyl esters, with log(k) correlations revealing para-substituent influences on ring-opening reactions .

Data Contradiction Analysis

Q. Conflicting reports exist on optimal reaction temperatures for oxazolidine formation. How can these discrepancies be reconciled?

- Methodological Answer : Discrepancies arise from substrate-specific steric/electronic factors. For example, tert-butyl derivatives () require lower temperatures (0°C) to avoid racemization, while less hindered analogs tolerate room temperature. Systematic kinetic profiling (e.g., Arrhenius plots) under controlled conditions can unify these observations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.